

# Desacetylcefotaxime Penetration into Cerebrospinal Fluid in Meningitis: Experimental Protocols and Clinical Applications

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## Compound Focus: Desacetylcefotaxime

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## Introduction

Bacterial meningitis remains a **neurological emergency** requiring rapid initiation of bactericidal antibiotics at doses that achieve **adequate cerebrospinal fluid (CSF) concentrations**. Cefotaxime, a **third-generation cephalosporin**, is widely used for the treatment of bacterial meningitis due to its broad spectrum of activity against common meningeal pathogens. The pharmacological profile of cefotaxime is unique among cephalosporins due to its **hepatic metabolism** to **desacetylcefotaxime**, an active metabolite that contributes to the antibacterial activity against susceptible organisms. Understanding the **CSF penetration** of both cefotaxime and **desacetylcefotaxime** is essential for optimizing therapeutic outcomes in meningitis, as the infected meninges create a dynamic physiological environment that influences antibiotic distribution.

The blood-brain and blood-CSF barriers represent **formidable obstacles** to antibiotic penetration into the CNS compartment. Under normal physiological conditions, these barriers restrict the passage of many antimicrobial agents through a combination of tight junctions, active efflux transporters, and enzymatic activity. However, during meningeal inflammation, the integrity of these barriers is compromised, potentially enhancing antibiotic penetration. Factors influencing antibiotic distribution into CSF include **molecular size**, **lipophilicity**, **protein binding**, and **affinity for active transport systems** [1]. **Desacetylcefotaxime**, despite being more hydrophilic and having approximately **eight-fold weaker antibacterial activity** compared to the

parent compound, achieves significant CSF concentrations that contribute to the overall therapeutic efficacy, particularly in the later stages of treatment when inflammation subsides and barrier integrity is restored [2] [3].

## Quantitative Analysis of CSF Penetration

### CSF Penetration in Pediatric Patients

The pharmacokinetics of cefotaxime and **desacetylcefotaxime** were evaluated in **13 infants and children** with meningitis after the sixth dose of a multiple-dose intermittent intravenous infusion regimen (50 mg/kg every 6 hours). The disposition of both compounds followed a **one-compartment, open model** with the following parameters [4] [5]:

Table 1: CSF and Serum Pharmacokinetic Parameters in Pediatric Meningitis Patients

Parameter	Cefotaxime	Desacetylcefotaxime
Mean serum concentration at 0.25 h post-infusion (µg/mL)	121.2	21.6 (at 1.5 h)
Mean CSF concentration at 1 h post-infusion (µg/mL)	6.2	5.6
CSF/Serum Penetration Ratio (%)	10.1% (range: 0-20%)	28.8% (range: 0-103%)
Elimination Half-life (hours)	0.8	2.1
Volume of Distribution (L/kg)	0.361	Not reported
Total Body Clearance (L/h/kg)	0.289	Not reported
Renal Clearance (L/h/kg)	0.174	Not reported

Parameter	Cefotaxime	Desacetylcefotaxime
Urinary Excretion of Unchanged Drug (6-h post-infusion)	61%	Not reported

The **prolonged half-life** of **desacetylcefotaxime** (2.1 hours) compared to the parent compound (0.8 hours) explains its higher CSF penetration percentage and supports the **synergistic antibacterial activity** observed when both compounds are present. For children with normal renal function, a 50-mg/kg dose of cefotaxime administered every 6 hours provides **adequate bactericidal concentrations** in both serum and CSF for the majority of meningitis patients [4].

## CSF Penetration in Adult Patients

A **multicenter retrospective study** involving adult patients with pneumococcal meningitis provided additional insights into cefotaxime penetration across the blood-CSF barrier in mature individuals. The study analyzed **44 CSF samples** from 31 patients with a median age of 61 years, most of whom received concurrent dexamethasone therapy [6].

Table 2: CSF Pharmacokinetic Parameters in Adult Pneumococcal Meningitis

Parameter	Value
Median Cefotaxime Daily Dosage	15 g (IQR: 12-19 g)
Dosage by Weight (mg/kg/day)	200 mg/kg (IQR: 150-280)
Time of CSF Sampling (days after initiation)	~5 days
Median CSF Cefotaxime Concentration (mg/L)	10.3 (IQR: 4.8-19.3)
Range of CSF Concentrations (mg/L)	1.2 - 43.4
Median MIC for <i>Streptococcus pneumoniae</i> (mg/L)	0.25 (range: 0.008-1)
Median CSF/MIC Ratio	38 (IQR: 12-146)

Parameter	Value
Proportion of CSF concentrations $>10\times$ MIC	81%
In-hospital Mortality Rate	29%

This study demonstrated that **high-dose cefotaxime** (200 mg/kg/day) in adult meningitis patients achieved **elevated CSF concentrations** with satisfactory pharmacokinetic/pharmacodynamic parameters and a tolerable safety profile. The median CSF concentration of 10.3 mg/L significantly exceeded the typical MIC values for *Streptococcus pneumoniae*, providing reassuring pharmacological data supporting the use of high-dose cefotaxime monotherapy for susceptible strains [6].

## Experimental Protocols

### Protocol for Measuring CSF Concentrations in Meningitis Patients

**Objective:** To determine the concentration of cefotaxime and its metabolite desacetylcefotaxime in the cerebrospinal fluid of patients with bacterial meningitis.

#### Materials and Reagents:

- Cefotaxime sodium reference standard
- **Desacetylcefotaxime** reference standard
- High-performance liquid chromatography (HPLC) system with UV detector
- C18 reverse-phase chromatography column (250 × 4.6 mm, 5 μm)
- Phosphoric acid, methanol, acetonitrile (HPLC grade)
- CSF samples collected in sterile containers
- Protein precipitation reagents: acetonitrile or perchloric acid

#### Sample Collection Procedure:

- Obtain informed consent according to institutional ethical guidelines.
- Administer cefotaxime via intermittent intravenous infusion at prescribed dosing regimen (typically 50 mg/kg every 6 hours for children; 200 mg/kg/day for adults).

- Collect CSF samples via lumbar puncture at predetermined time points post-dose (typically 1-hour post-infusion for peak concentrations).
- Simultaneously collect blood samples for serum concentration determination.
- Centrifuge CSF samples at 3000 × g for 10 minutes to remove cellular debris.
- Aliquot supernatant into cryovials and store at -80°C until analysis.

### Analytical Method - HPLC Analysis:

- **Chromatographic Conditions:**

- Mobile Phase: 10:90 (v/v) acetonitrile: phosphate buffer (20 mM, pH 3.0)
- Flow Rate: 1.0 mL/minute
- Detection Wavelength: 254 nm
- Column Temperature: 25°C
- Injection Volume: 20 µL

- **Sample Preparation:**

- Thaw CSF samples on ice
- Mix 100 µL CSF with 200 µL acetonitrile for protein precipitation
- Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes
- Transfer supernatant to autosampler vials for analysis

- **Calibration Standards:**

- Prepare fresh calibration standards in drug-free CSF (0.5-50 µg/mL for cefotaxime; 0.25-25 µg/mL for **desacetylcefotaxime**)
- Process calibration standards alongside patient samples using identical preparation methods

- **Validation Parameters:**

- Establish linearity, accuracy, precision, specificity, and recovery
- Determine lower limit of quantification (LLOQ) for both compounds
- Include quality control samples at low, medium, and high concentrations

### Data Analysis:

- Calculate CSF concentrations using peak area ratios relative to calibration standards
- Determine CSF-to-serum penetration ratios as (CSF concentration/serum concentration) × 100
- Compute pharmacokinetic parameters using appropriate software (e.g., WinNonlin)

## Protocol for Pharmacokinetic Analysis

**Objective:** To determine the pharmacokinetic parameters of cefotaxime and **desacetylcefotaxime** in serum and CSF of meningitis patients.

### Study Design:

- Conduct a prospective, observational study in patients with confirmed bacterial meningitis
- Include patients receiving cefotaxime as part of standard therapy
- Exclude patients with severe renal impairment (creatinine clearance <30 mL/min) or hepatic dysfunction

### Sample Collection Scheme:

- Collect serial blood samples at the following time points: pre-dose, 0.25, 0.5, 1, 2, 4, and 6 hours post-infusion
- Collect CSF samples at 1 hour post-infusion (coinciding with routine diagnostic/therapeutic taps)
- Record exact sampling times relative to dose administration

### Pharmacokinetic Analysis:

- **Noncompartmental Analysis:**
  - Calculate elimination rate constant ( $\lambda_z$ ) from log-linear regression of terminal concentration-time points
  - Determine elimination half-life as  $t_{1/2} = 0.693/\lambda_z$
  - Compute area under the concentration-time curve (AUC) using the linear trapezoidal rule
  - Calculate total body clearance (CL) as Dose/AUC
  - Determine apparent volume of distribution ( $V_d$ ) as  $CL/\lambda_z$
- **Compartmental Modeling:**
  - Fit concentration-time data to one-, two-, or three-compartment models using nonlinear regression
  - Select appropriate model based on Akaike Information Criterion (AIC) and visual inspection of residuals
  - Estimate pharmacokinetic parameters including distribution and elimination rate constants
- **CSF Penetration Assessment:**
  - Calculate AUC-based CSF penetration ratio as  $(AUC_{CSF}/AUC_{serum}) \times 100$

- Determine peak CSF concentrations relative to minimum inhibitory concentrations (MICs) of common pathogens
- Compute time above MIC for both serum and CSF compartments

#### Statistical Analysis:

- Express continuous variables as mean  $\pm$  standard deviation or median (interquartile range)
- Perform correlation analysis between demographic factors and pharmacokinetic parameters
- Conduct subgroup analyses based on age, inflammation markers, or dexamethasone coadministration

## Clinical Application and Dosing Considerations

### Dosing Recommendations Across Populations

The penetration of cefotaxime and **desacetylcefotaxime** into the CSF forms the pharmacological basis for dosing recommendations across different patient populations. The **dosing strategy** must account for **developmental changes** in drug metabolism and excretion, particularly in neonatal and pediatric patients where maturation of hepatic and renal function significantly impacts drug disposition [2] [7].

Table 3: Recommended Cefotaxime Dosing for Meningitis Across Patient Populations

Population	Dosage Regimen	Dosing Interval	Maximum Daily Dose
Neonates (0-1 week)	50 mg/kg	Every 12 hours	100 mg/kg
Neonates (1-4 weeks)	50 mg/kg	Every 8 hours	150 mg/kg
Infants & Children (<50 kg)	50-75 mg/kg	Every 6-8 hours	225-300 mg/kg (not to exceed 12 g)
Adults (Life-threatening infections)	2 g	Every 4 hours	12 g

Population	Dosage Regimen	Dosing Interval	Maximum Daily Dose
Adults (High-dose meningitis regimen)	3-4 g	Every 8 hours	9-12 g

For neonatal meningitis, the recommended dose is **225-300 mg/kg/day** to achieve adequate CSF concentrations, with adjustments based on gestational and postnatal age due to developmental changes in drug clearance [7]. In adult patients with pneumococcal meningitis, **high-dose regimens** (200 mg/kg/day or approximately 15 g/day for a 75 kg adult) have been shown to achieve median CSF concentrations of 10.3 mg/L, which substantially exceeds the MIC90 values for *Streptococcus pneumoniae* [6].

## Therapeutic Drug Monitoring and Clinical Considerations

The **interindividual variability** in CSF penetration (0-20% for cefotaxime and 0-103% for **desacetylcefotaxime**) supports the potential benefit of therapeutic drug monitoring in select patient populations [4]. Several factors should be considered when interpreting CSF antibiotic concentrations:

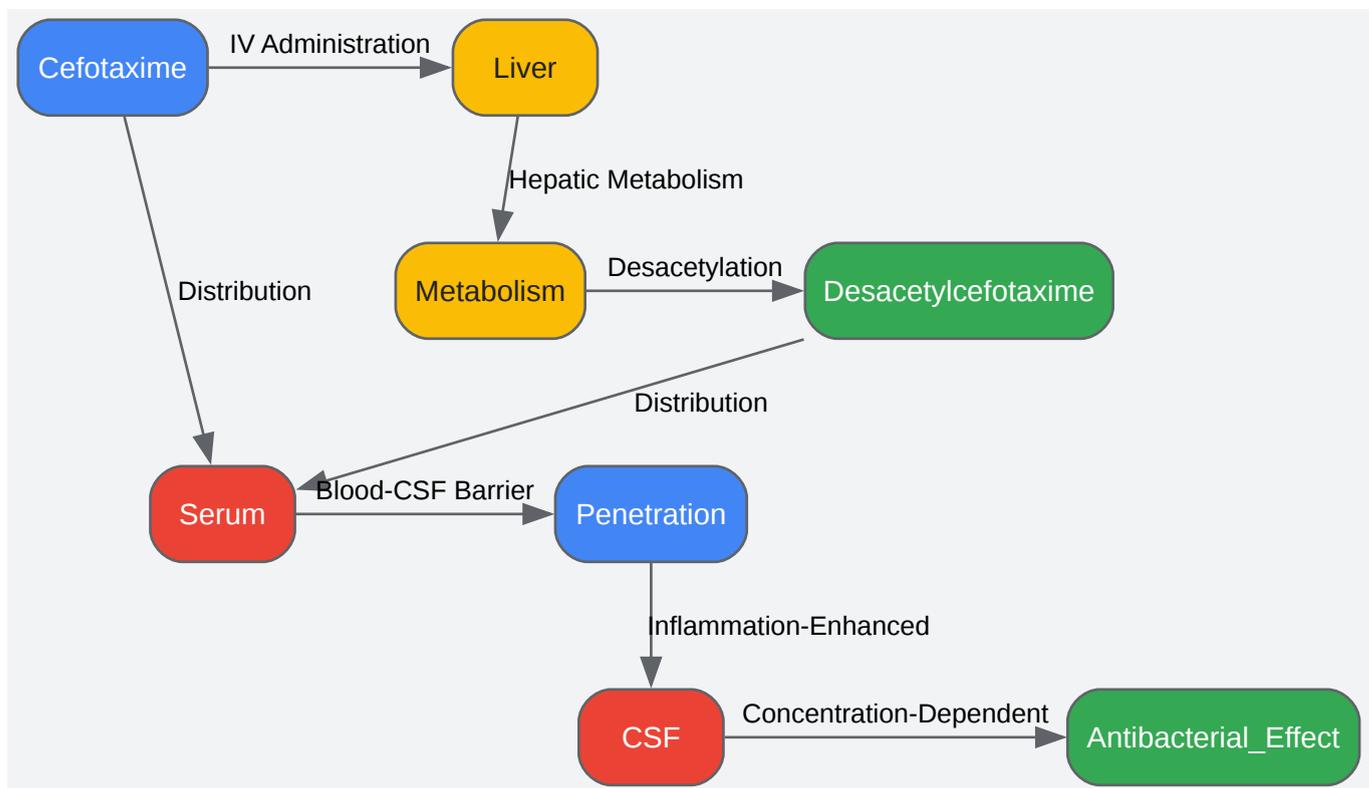
- **Meningeal Inflammation Status:** CSF penetration is typically enhanced during the acute phase of meningitis when inflammation is maximal. As inflammation resolves with effective treatment, CSF penetration may decrease, potentially necessitating dosage adjustments in prolonged therapy.
- **Dexamethasone Coadministration:** The concurrent use of corticosteroids may reduce CSF penetration of antibiotics by restoring blood-brain barrier integrity. However, the adult study demonstrating adequate CSF concentrations included 27 of 31 patients receiving dexamethasone, suggesting that high-dose cefotaxime can overcome this potential limitation [6].
- **Renal Function:** Although cefotaxime is primarily metabolized hepatically, both the parent drug and metabolites are excreted renally. Patients with severe renal impairment (creatinine clearance <30 mL/min) may require dosage adjustments as the half-life of both cefotaxime and **desacetylcefotaxime** may be prolonged [2].
- **Pathogen Susceptibility:** The therapeutic target should be maintaining CSF concentrations above the MIC of the infecting organism for at least 60-70% of the dosing interval. For less susceptible strains

(MIC  $\geq 0.5$  mg/L), higher doses or more frequent administration may be necessary.

- **Synergistic Activity:** The combination of cefotaxime and **desacetylcefotaxime** has demonstrated synergistic activity against some bacterial strains, potentially enhancing bactericidal activity in the CSF compartment [2].

## Visualization Diagrams

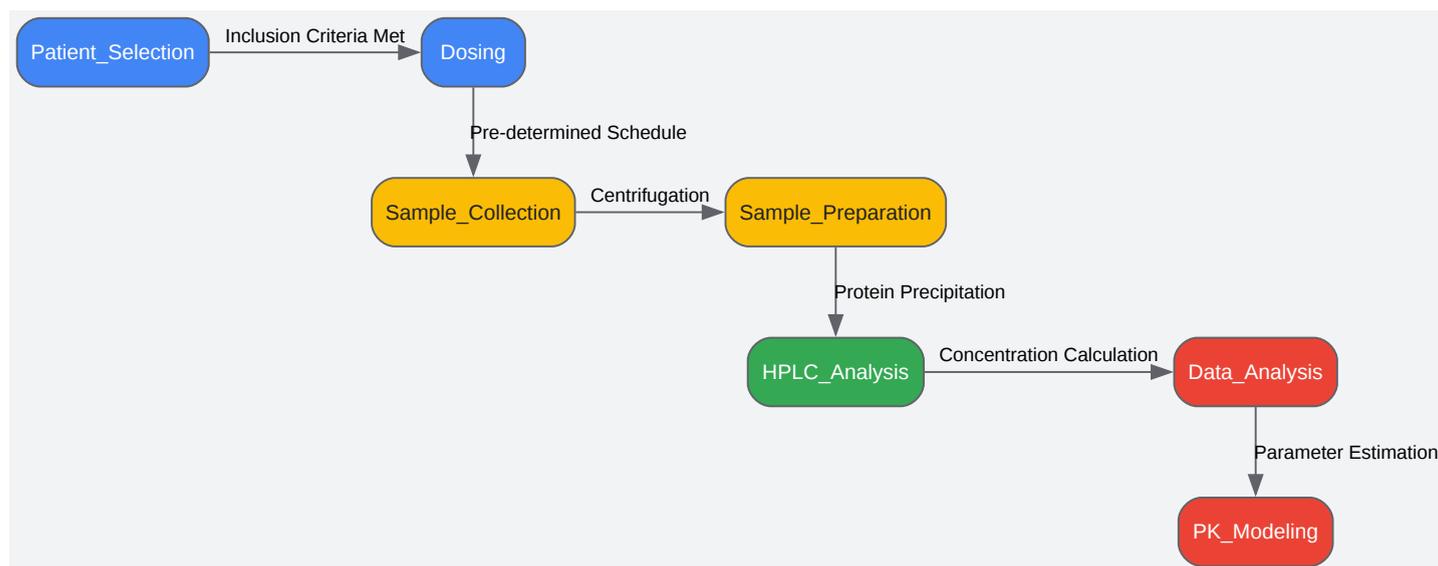
### Metabolic Pathway and CSF Penetration



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*Diagram 1: Metabolic Pathway and CSF Penetration of Cefotaxime and **Desacetylcefotaxime**. This workflow illustrates the sequential metabolism of cefotaxime to **desacetylcefotaxime** and their subsequent penetration into the cerebrospinal fluid compartment.*

## Experimental Workflow for CSF Concentration Analysis



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*Diagram 2: Experimental Workflow for CSF Concentration Analysis. This diagram outlines the sequential steps from patient selection through sample analysis to pharmacokinetic modeling for determining cefotaxime and **desacetylcefotaxime** concentrations in biological matrices.*

## Conclusion

The **comprehensive analysis** of cefotaxime and **desacetylcefotaxime** penetration into cerebrospinal fluid demonstrates that both compounds achieve **therapeutically relevant concentrations** in patients with bacterial meningitis. The **synergistic relationship** between the parent drug and its active metabolite, coupled with the **favorable pharmacokinetic profile** of **desacetylcefotaxime** including its longer half-life and higher percentage CSF penetration, contributes to the clinical efficacy of cefotaxime in the treatment of CNS infections. The provided experimental protocols offer **standardized methodologies** for quantifying CSF

concentrations and calculating pharmacokinetic parameters that can be applied in both research and clinical settings.

These application notes underscore the importance of **adequate dosing** based on patient population and pathogen susceptibility. The **high-dose cefotaxime regimen** in adults (200 mg/kg/day or approximately 15 g/day) and **weight-based dosing** in pediatric patients (225-300 mg/kg/day) achieve CSF concentrations that exceed typical MIC values for common meningeal pathogens. Future research directions should focus on **personalized dosing approaches** based on therapeutic drug monitoring, particularly in critically ill patients with fluctuating organ function or those with infections caused by less susceptible organisms.

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